

2-Pyrazin-2-YL-ethylamine dihydrochloride CAS number 159630-86-1

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Compound of Interest

Compound Name: 2-Pyrazin-2-YL-ethylamine
dihydrochloride

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An In-Depth Technical Guide to **2-Pyrazin-2-YL-ethylamine Dihydrochloride** (CAS: 159630-86-1): A Versatile Building Block in Modern Drug Discovery

Section 1: Introduction and Strategic Importance

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, represents a "privileged scaffold" in medicinal chemistry.^{[1][2]} Its unique electronic properties, ability to act as both a hydrogen bond acceptor and a bioisosteric replacement for other aromatic systems, have cemented its role in a multitude of clinically approved drugs.^{[2][3]} Within this vital chemical class, **2-Pyrazin-2-YL-ethylamine dihydrochloride** emerges as a particularly valuable and versatile starting material.

This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It moves beyond a simple cataloging of properties to provide a deeper understanding of the compound's synthesis, characterization, and strategic application. As a bifunctional molecule—possessing a reactive primary amine and an electronically distinct pyrazine core—it offers a gateway to novel chemical entities. Its utility is especially pronounced in the exploration of therapeutics for neuropharmacology and oncology, where pyrazine-containing molecules have shown significant promise.^{[4][5][6]} This document will elucidate the causality behind its use, providing both theoretical grounding and practical, field-proven methodologies.

Section 2: Physicochemical and Structural Characteristics

The compound's utility is fundamentally derived from its structure. The ethylamine side chain provides a nucleophilic handle for a wide array of synthetic transformations, such as amide bond formation or reductive amination, while the pyrazine ring dictates the molecule's overall physicochemical properties, including solubility, metabolic stability, and potential for specific receptor interactions.[3]

Table 1: Core Physicochemical Properties

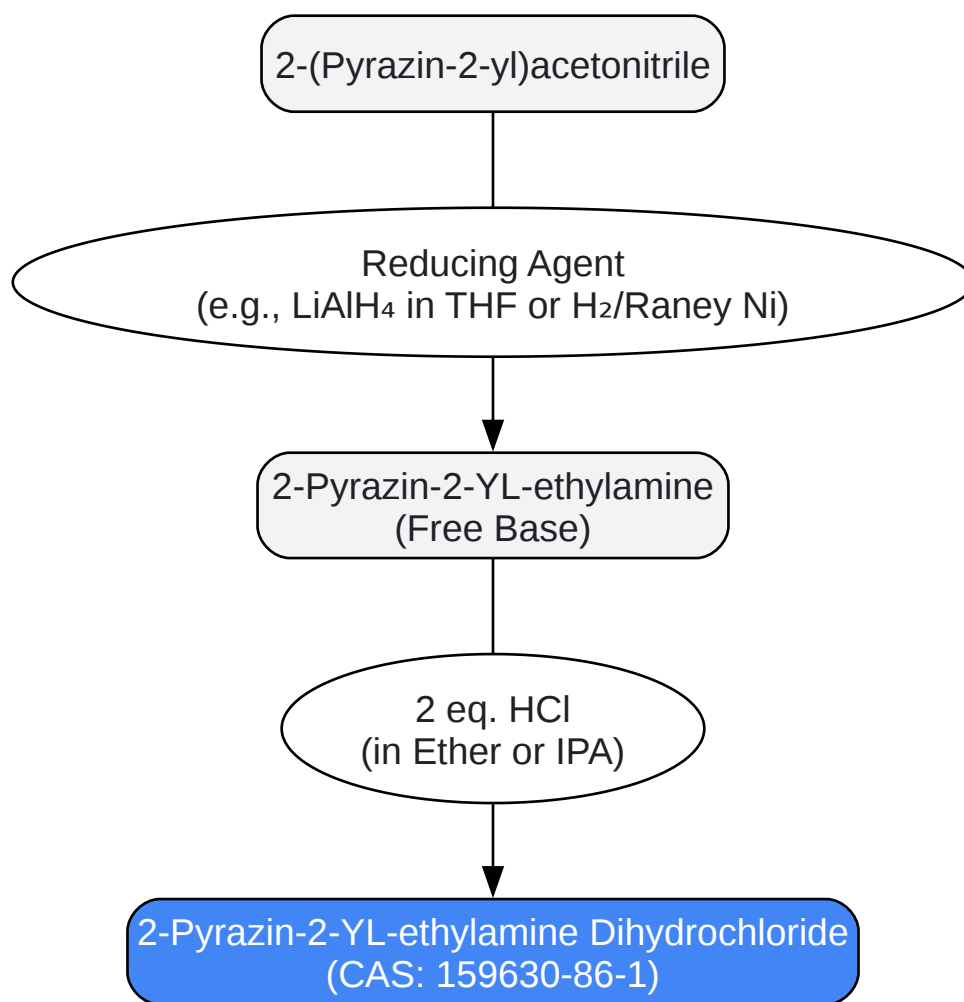
Property	Value	Source(s)
CAS Number	159630-86-1	[4][7]
Molecular Formula	C ₆ H ₁₁ Cl ₂ N ₃	Calculated
Molecular Weight	196.08 g/mol	Calculated
Appearance	Light yellow to dark brown solid	[4][5]
Purity	Available in grades ≥95% (NMR) to ≥99% (LCMS)	[4][5][8]
Solubility	Soluble in water	[4][5]

| Storage Conditions | 0 - 8 °C, under inert gas |[4][5] |

The dihydrochloride salt form is critical for its practical application. It enhances the compound's stability and water solubility, simplifying its handling and use in aqueous reaction media or for preparing stock solutions for biological screening.

Section 3: Synthesis and Characterization

While **2-Pyrazin-2-YL-ethylamine dihydrochloride** is commercially available, understanding its synthesis provides insight into potential impurities and scale-up strategies. A common and efficient laboratory-scale synthesis proceeds via the reduction of 2-(pyrazin-2-yl)acetonitrile.



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Caption: Proposed synthetic workflow for **2-Pyrazin-2-YL-ethylamine dihydrochloride**.

Protocol 3.1: Synthesis via Nitrile Reduction

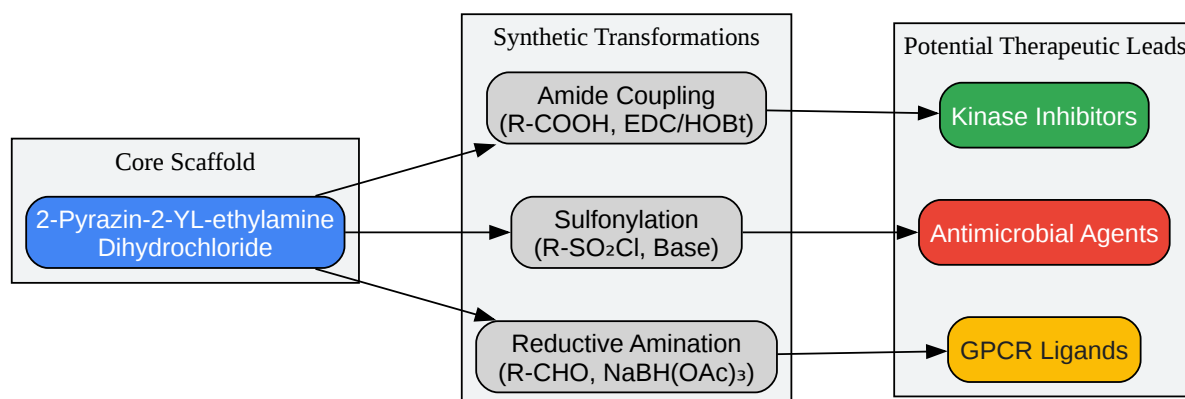
This protocol is a representative method based on standard organic chemistry principles. Researchers should first consult literature for specific examples and perform appropriate risk assessments.

- Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add a suspension of Lithium Aluminum Hydride (LiAlH₄) (1.2 eq.) in anhydrous tetrahydrofuran (THF). Cool the flask to 0 °C in an ice bath.

- **Addition:** Dissolve 2-(pyrazin-2-yl)acetonitrile (1.0 eq.) in anhydrous THF and add it dropwise to the stirred LiAlH_4 suspension, maintaining the temperature below 10 °C. The choice of a powerful reducing agent like LiAlH_4 is crucial for the complete reduction of the nitrile to the primary amine without affecting the aromatic pyrazine ring.
- **Reaction:** After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- **Workup (Fieser method):** Cool the reaction mixture back to 0 °C. Cautiously and sequentially, add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH_4 used in grams. This specific quenching procedure is designed to produce a granular precipitate of aluminum salts that is easily filtered.
- **Isolation:** Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite®, washing the filter cake thoroughly with THF.
- **Salt Formation:** Concentrate the filtrate under reduced pressure to yield the crude free base as an oil. Dissolve the oil in isopropanol (IPA) or diethyl ether and cool to 0 °C. Add a 2M solution of HCl in the chosen solvent (2.0-2.2 eq.) dropwise with stirring.
- **Purification:** The dihydrochloride salt will precipitate. Collect the solid by vacuum filtration, wash with cold solvent (ether), and dry under vacuum to yield the final product. The purity should be assessed via HPLC and the identity confirmed by ^1H NMR and Mass Spectrometry.

Section 4: Strategic Applications in Drug Discovery

The true value of **2-Pyrazin-2-YL-ethylamine dihydrochloride** lies in its role as a versatile scaffold. The primary amine serves as a key attachment point for building molecular complexity and diversity, enabling chemists to rapidly generate libraries of novel compounds for screening.



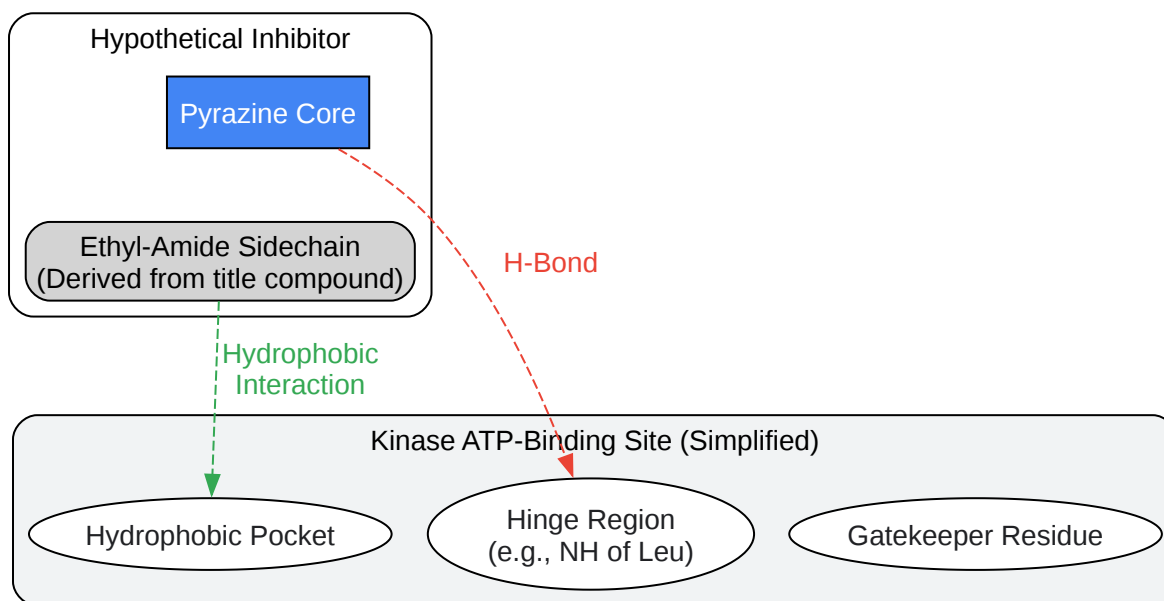
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Caption: Application of the core scaffold in generating diverse therapeutic leads.

This "scaffold-based" approach is a cornerstone of modern medicinal chemistry.[9][10] By starting with a common core like 2-Pyrazin-2-YL-ethylamine, R&D efforts can be streamlined. The pyrazine moiety can be designed to fit into a specific pocket of a target protein, while the appended groups, added via the ethylamine handle, can be modified to optimize potency, selectivity, and pharmacokinetic properties.[11]

Section 5: Postulated Biological Activity and Mechanism of Action

While specific biological data for the title compound is limited, as it is primarily a synthetic intermediate, the vast body of literature on pyrazine derivatives allows for well-grounded postulations. Pyrazine-containing molecules are known to act on a wide range of biological targets.[1][2][6] A prominent example is their role as kinase inhibitors, where the pyrazine nitrogen atoms can form crucial hydrogen bonds with the "hinge region" of the ATP-binding site. [12]



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Caption: Hypothetical binding mode of a pyrazine-based kinase inhibitor.

A derivative synthesized from 2-Pyrazin-2-YL-ethylamine could hypothetically bind to a protein kinase as shown above. The pyrazine core would anchor the molecule in the active site via hydrogen bonding, while the synthetically appended moiety would occupy a nearby hydrophobic pocket, conferring potency and selectivity. This model underscores the rationale for using this compound as a starting point for developing targeted therapies, particularly in oncology.

Section 6: Analytical Methodologies

Ensuring the purity and identity of starting materials is a non-negotiable aspect of drug discovery. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of **2-Pyrazin-2-YL-ethylamine dihydrochloride**.

Protocol 6.1: Purity Assessment by Reverse-Phase HPLC

This is a general-purpose method; conditions may need to be optimized for specific instruments and columns.

- System Preparation: Use an HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 μ m particle size) and a UV detector.
- Mobile Phase:
 - Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
 - Mobile Phase B: 0.1% TFA in Acetonitrile. The use of TFA as an ion-pairing agent is critical for obtaining sharp, symmetrical peaks for basic compounds like this amine.
- Sample Preparation: Prepare a stock solution of the compound in water or a water/acetonitrile mixture at a concentration of approximately 1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL.
- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min.
 - Detection Wavelength: 260 nm (based on the pyrazine chromophore).
 - Injection Volume: 10 μ L.
 - Gradient: Start with 5% Mobile Phase B for 2 minutes, then ramp to 95% B over 10 minutes. Hold at 95% B for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
- Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks. A purity of $\geq 97\%$ is typically required for use in medicinal chemistry synthesis.^[8]

Section 7: Handling, Storage, and Safety

Proper handling and storage are paramount for maintaining the integrity of the compound and ensuring laboratory safety.

- Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[\[13\]](#)[\[14\]](#)
- Handling: Avoid contact with skin and eyes.[\[15\]](#) Do not breathe dust.[\[16\]](#) Handle in a well-ventilated area or a chemical fume hood. Wash hands thoroughly after handling.[\[15\]](#)
- Storage: As recommended by suppliers, the compound should be stored in a tightly sealed container in a cool, dry place, typically at refrigerator temperatures (0 - 8 °C).[\[4\]](#)[\[5\]](#) For long-term storage, keeping it under an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent potential degradation.
- First Aid:
 - Skin Contact: Immediately wash with plenty of water. If irritation occurs, seek medical attention.[\[13\]](#)[\[15\]](#)
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.[\[13\]](#)[\[15\]](#)
 - Ingestion: Rinse mouth. Do not induce vomiting. Seek immediate medical advice.[\[13\]](#)
 - Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[\[13\]](#)

Section 8: Conclusion

2-Pyrazin-2-YL-ethylamine dihydrochloride (CAS: 159630-86-1) is more than just a chemical intermediate; it is a strategic tool for accelerating drug discovery. Its combination of a reactive primary amine, a medically relevant pyrazine core, and favorable physical properties makes it an ideal starting point for constructing libraries of novel compounds. By understanding its synthesis, characterization, and the rationale behind its application, researchers can fully leverage its potential to develop the next generation of targeted therapeutics.

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